N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide
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Description
Molecular Structure Analysis
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide contains a total of 41 bonds. These include 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 tertiary amine (aromatic), and 1 ether (aliphatic) .Scientific Research Applications
Stereochemistry and NMR Data of Cyclopeptide Alkaloids
Research into the stereochemistry and NMR data of cyclopeptide alkaloids highlights the importance of structural analysis in understanding the biological activities of complex organic molecules. The detailed characterization of such compounds can shed light on their potential applications in drug discovery and development (Nisar et al., 2010).
Amidines and Their Chemical Sensitivities
Studies on amidines, particularly the influence of substitution on their chemical properties, can provide valuable information for the synthesis of novel compounds with specific biological or chemical activities. This type of research contributes to the design of new molecules with potential applications in various fields, including pharmacology and materials science (Oszczapowicz & Krawczyk, 1989).
Light-Switchable Polymers
The development of light-switchable polymers demonstrates the intersection of chemistry and materials science, where chemical compounds are engineered to change properties in response to external stimuli, such as light. These advancements have significant implications for biomedical applications, including controlled drug release and tissue engineering (Sobolčiak et al., 2013).
N-Type Dopants for Electronic Applications
Research on n-type dopants, such as oligoarylamine-substituted benzimidazole derivatives, underscores the role of organic chemistry in the development of electronic materials. These compounds can enhance the electrical conductivity of thin films, opening new avenues for the creation of more efficient electronic devices (Uebe et al., 2018).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-N'-(1-methoxypropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(9-20-4)15-13(18)14(19)16-11-5-7-12(8-6-11)17(2)3/h5-8,10H,9H2,1-4H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEMJTZZTZBBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide |
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